molecular formula C12H14IN5O4 B060729 2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide CAS No. 173485-12-6

2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide

Cat. No.: B060729
CAS No.: 173485-12-6
M. Wt: 419.18 g/mol
InChI Key: NIYRYQYZEATYFF-UHFFFAOYSA-N
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Description

2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C12H14IN5O4 and its molecular weight is 419.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide, commonly referred to as IANBD amide, is a compound with significant potential in biomedical research, particularly in the field of cancer treatment and as a fluorescent probe. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • CAS Number : 173485-12-6
  • Molecular Formula : C12H14IN5O4
  • Molecular Weight : 419.18 g/mol
  • Purity : Typically >95% .

Structure

The compound features a complex structure that includes an iodo group and a nitrobenzoxadiazole moiety, which contributes to its biological activity. The following table summarizes its structural characteristics:

FeatureDescription
IUPAC Name2-Iodo-N-methyl-N-[2-[methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino]ethyl]acetamide
InChI KeyNIYRYQYZEATYFF-UHFFFAOYSA-N
Canonical SMILESCN(CCN(C)C(=O)CI)C1=CC=C(C2=NON=C12)N+[O-]

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. The nitrobenzoxadiazole moiety is particularly noted for its role in inducing apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

In a study examining the effects of related compounds on cancer cell lines, it was found that modifications to the nitro group significantly influenced apoptotic pathways:

  • Cell Line Used : MCF-7 (breast cancer)
  • IC50 Value : Approximately 10 μM for compounds with similar structural features.

This indicates that the introduction of the iodo group enhances cellular uptake and induces cell death through mitochondrial pathways .

The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation. The compound's ability to disrupt microtubule dynamics and induce mitotic arrest was highlighted in several studies:

  • Kinase Inhibition : Compounds structurally related to IANBD amide have shown to inhibit Polo-like Kinase 1 (Plk1), a critical regulator of mitosis.
  • Cell Cycle Arrest : Treatment with IANBD amide resulted in G2/M phase arrest in treated cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of IANBD amide. The following modifications have been explored:

ModificationEffect on Activity
Addition of IodoIncreased cellular permeability and potency
Nitro Group PositioningEnhanced apoptosis induction
Alkyl Chain LengthOptimal length improves binding affinity

These modifications suggest that careful tuning of substituents can lead to compounds with enhanced biological activity.

Properties

IUPAC Name

2-iodo-N-methyl-N-[2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN5O4/c1-16(5-6-17(2)10(19)7-13)8-3-4-9(18(20)21)12-11(8)14-22-15-12/h3-4H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYRYQYZEATYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376345
Record name 2-Iodo-N-methyl-N-{2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173485-12-6
Record name 2-Iodo-N-methyl-N-{2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide
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2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide
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2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide
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2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide
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2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide
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2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide

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